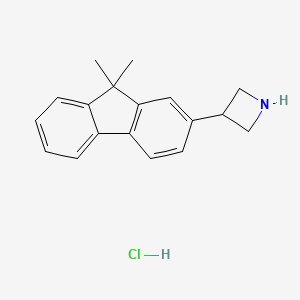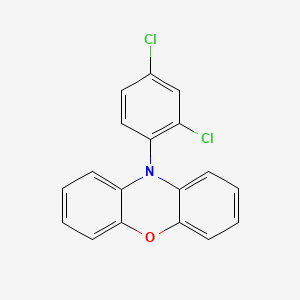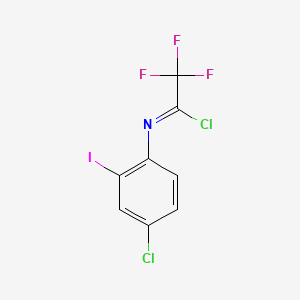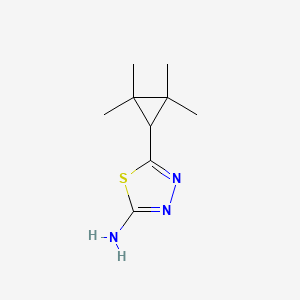
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a tetramethylcyclopropyl group attached to a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the thiadiazole ring can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of a functional group on the thiadiazole ring with the nucleophile.
科学的研究の応用
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with various biological targets.
Medicine: Research into its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and advanced materials, particularly those requiring unique structural features .
作用機序
The mechanism of action of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved often include signal transduction mechanisms and metabolic processes .
類似化合物との比較
Similar Compounds
2,2,3,3-Tetramethylcyclopropyl-fentanyl: A fentanyl analog with a similar cyclopropyl group.
UR-144: A synthetic cannabinoid with a tetramethylcyclopropyl group.
5F-UR-144: A fluorinated analog of UR-144.
Uniqueness
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the tetramethylcyclopropyl group and the thiadiazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.
特性
分子式 |
C9H15N3S |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
5-(2,2,3,3-tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-8(2)5(9(8,3)4)6-11-12-7(10)13-6/h5H,1-4H3,(H2,10,12) |
InChIキー |
FVEPTESZRFAEFX-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C2=NN=C(S2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


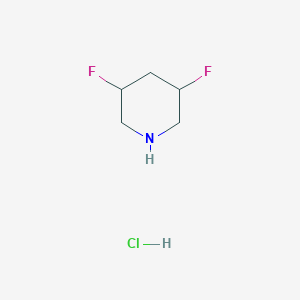
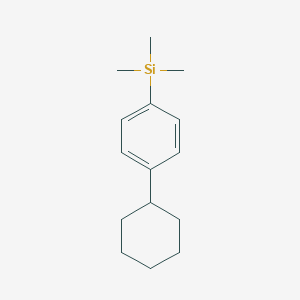

![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
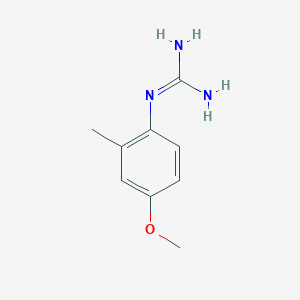

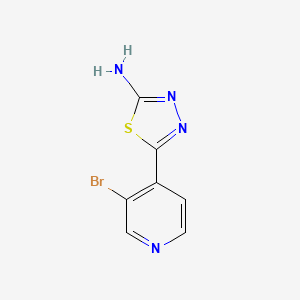
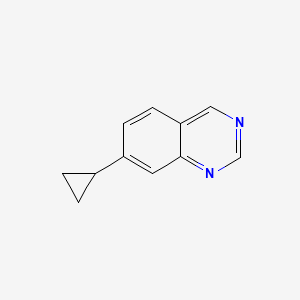
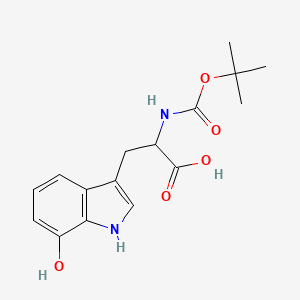
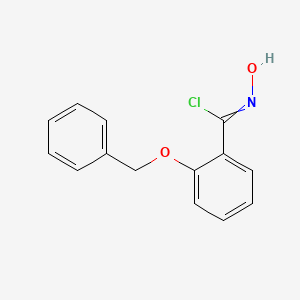
![2-[1-(4-Bromophenyl)-4-piperidyl]ethanol](/img/structure/B15336949.png)
